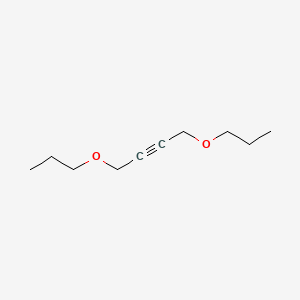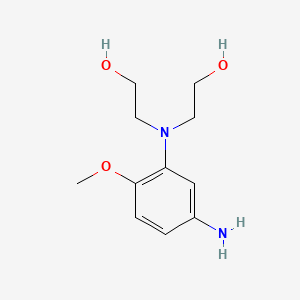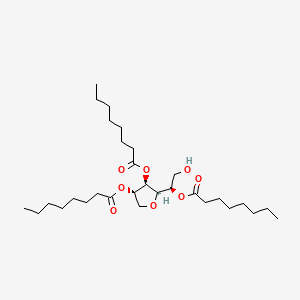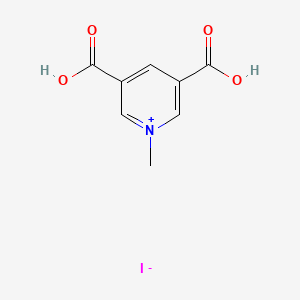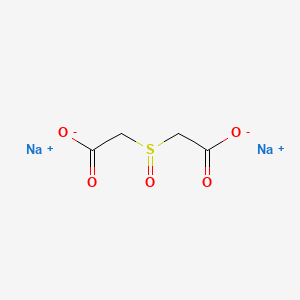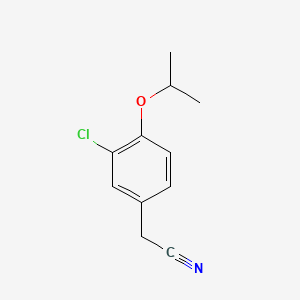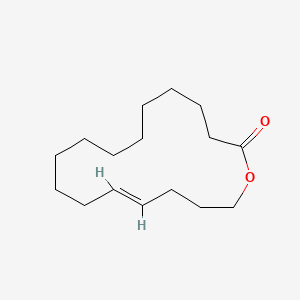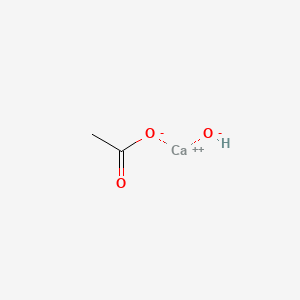
(Acetato-O)hydroxycalcium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Acetato-O)hydroxycalcium, also known by its chemical formula C2H4CaO3, is a compound that consists of calcium, acetate, and hydroxide ions. It has a molecular weight of 116.13 g/mol . This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Acetato-O)hydroxycalcium typically involves the reaction of calcium hydroxide with acetic acid. The reaction can be represented as follows: [ \text{Ca(OH)}_2 + 2\text{CH}_3\text{COOH} \rightarrow \text{Ca(CH}_3\text{COO)}_2 + 2\text{H}_2\text{O} ]
In this reaction, calcium hydroxide reacts with acetic acid to form calcium acetate and water. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound involves similar chemical reactions but on a larger scale. The process typically includes the use of high-purity reactants and controlled reaction conditions to achieve high yields and purity. The product is then purified through crystallization and filtration processes to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
(Acetato-O)hydroxycalcium undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form different products.
Reduction: It can also participate in reduction reactions, where it gains electrons and forms reduced products.
Substitution: This compound can undergo substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce calcium carbonate, while reduction reactions may yield calcium hydroxide .
Applications De Recherche Scientifique
(Acetato-O)hydroxycalcium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other calcium compounds.
Biology: This compound is used in biological studies to investigate the role of calcium in cellular processes.
Medicine: this compound is used in the development of pharmaceuticals and as a calcium supplement in medical treatments.
Industry: It is used in the production of various industrial products, including plastics, ceramics, and fertilizers
Mécanisme D'action
The mechanism of action of (Acetato-O)hydroxycalcium involves its interaction with various molecular targets and pathways. In biological systems, it acts as a source of calcium ions, which are essential for various cellular processes, including muscle contraction, nerve transmission, and bone formation. The compound can also interact with phosphate ions to form calcium phosphate, which is important for bone mineralization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium Acetate: Similar to (Acetato-O)hydroxycalcium, calcium acetate is used as a calcium supplement and in various industrial applications.
Calcium Hydroxide: This compound is used in similar applications, including as a reagent in chemical reactions and in the production of industrial products.
Calcium Carbonate: Widely used in the pharmaceutical and industrial sectors, calcium carbonate shares some applications with this compound.
Uniqueness
This compound is unique due to its specific combination of acetate and hydroxide ions, which gives it distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other calcium compounds may not be suitable .
Propriétés
Numéro CAS |
94158-23-3 |
|---|---|
Formule moléculaire |
C2H4CaO3 |
Poids moléculaire |
116.13 g/mol |
Nom IUPAC |
calcium;acetate;hydroxide |
InChI |
InChI=1S/C2H4O2.Ca.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+2;/p-2 |
Clé InChI |
FAHRAYOVAVLWAA-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)[O-].[OH-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




